2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol
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Overview
Description
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrazolyl group, and a piperidinyl ethoxy group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl group, and finally the attachment of the piperidinyl ethoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl-pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with hydrophobic pockets in proteins, while the pyrazolyl and piperidinyl ethoxy groups may form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-1H-pyrazole
- 5-(2-(piperidin-1-yl)ethoxy)phenol
- 2-(4-bromophenyl)-5-(2-(piperidin-1-yl)ethoxy)benzene
Uniqueness
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H24BrN3O2 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-(2-piperidin-1-ylethoxy)phenol |
InChI |
InChI=1S/C22H24BrN3O2/c23-17-6-4-16(5-7-17)20-15-24-25-22(20)19-9-8-18(14-21(19)27)28-13-12-26-10-2-1-3-11-26/h4-9,14-15,27H,1-3,10-13H2,(H,24,25) |
InChI Key |
ZQJDLCDTYZLDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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